MC-PEG2-VA-PAB-Exatecan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-PEG2-VA-PAB-Exatecan is a compound that is part of the antibody-drug conjugate (ADC) family. It consists of a linker (MC-PEG2-VA-PAB) and a DNA topoisomerase I inhibitor, Exatecan. This compound is designed to deliver the cytotoxic agent Exatecan specifically to cancer cells, thereby minimizing damage to healthy cells and enhancing the therapeutic efficacy of the drug .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-PEG2-VA-PAB-Exatecan involves several steps:
Synthesis of the Linker: The linker MC-PEG2-VA-PAB is synthesized through a series of peptide coupling reactions. The PEG2 (polyethylene glycol) spacer is introduced to enhance the solubility and stability of the compound.
Conjugation with Exatecan: The linker is then conjugated with Exatecan through a carbamate bond. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Peptide Synthesis: Automated peptide synthesizers are used to produce the linker in large quantities.
Purification: The synthesized linker and the final conjugate are purified using techniques such as HPLC (high-performance liquid chromatography) to ensure high purity and yield.
Quality Control: Rigorous quality control measures, including mass spectrometry and NMR (nuclear magnetic resonance) spectroscopy, are employed to verify the structure and purity of the compound
化学反应分析
Types of Reactions
MC-PEG2-VA-PAB-Exatecan undergoes several types of chemical reactions:
Hydrolysis: The carbamate bond between the linker and Exatecan can be hydrolyzed under acidic or basic conditions, releasing the active drug.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the PEG2 spacer and the Exatecan moiety.
Substitution: The linker can participate in substitution reactions, where the PEG2 spacer can be replaced with other functional groups to modify the properties of the compound
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed
Major Products
Hydrolysis: Exatecan and the linker fragment.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions
科学研究应用
MC-PEG2-VA-PAB-Exatecan has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and properties of ADCs.
Biology: Employed in cell culture studies to investigate the cellular uptake and cytotoxicity of ADCs.
Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of ADCs in cancer therapy.
Industry: Applied in the development of new ADCs with improved properties, such as enhanced stability and targeted delivery
作用机制
MC-PEG2-VA-PAB-Exatecan exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC-antigen complex is internalized into the cancer cell through endocytosis.
Drug Release: The acidic environment inside the endosome/lysosome triggers the hydrolysis of the carbamate bond, releasing Exatecan.
Inhibition of DNA Topoisomerase I: Exatecan inhibits DNA topoisomerase I, an enzyme essential for DNA replication and transcription, leading to DNA damage and cell death
相似化合物的比较
MC-PEG2-VA-PAB-Exatecan is unique compared to other similar compounds due to its specific linker and payload combination. Similar compounds include:
MC-VA-PAB-Exatecan: Lacks the PEG2 spacer, resulting in lower solubility and stability.
MC-PEG2-VA-PAB-Doxorubicin: Uses Doxorubicin as the cytotoxic agent instead of Exatecan, leading to different mechanisms of action and efficacy profiles.
MC-PEG2-VA-PAB-SN-38: Utilizes SN-38, another topoisomerase I inhibitor, but with different pharmacokinetic and pharmacodynamic properties
This compound stands out due to its enhanced solubility, stability, and targeted delivery, making it a promising candidate for cancer therapy .
属性
分子式 |
C51H56FN7O13 |
---|---|
分子量 |
994.0 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C51H56FN7O13/c1-6-51(68)34-21-38-45-32(23-59(38)48(65)33(34)25-71-49(51)66)43-36(12-11-31-27(4)35(52)22-37(55-45)42(31)43)56-50(67)72-24-29-7-9-30(10-8-29)54-46(63)28(5)53-47(64)44(26(2)3)57-39(60)15-17-69-19-20-70-18-16-58-40(61)13-14-41(58)62/h7-10,13-14,21-22,26,28,36,44,68H,6,11-12,15-20,23-25H2,1-5H3,(H,53,64)(H,54,63)(H,56,67)(H,57,60)/t28-,36-,44-,51-/m0/s1 |
InChI 键 |
QRYHAJKGLAYMIF-CISCYCJLSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN8C(=O)C=CC8=O)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN8C(=O)C=CC8=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。